molecular formula C21H33NaO4 B15246990 Carbacyclinsodiumsalt

Carbacyclinsodiumsalt

Katalognummer: B15246990
Molekulargewicht: 372.5 g/mol
InChI-Schlüssel: BAQJBQGZJKZZCU-AUFSGYDDSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbacyclinsodiumsalt is a synthetic compound that belongs to the class of prostacyclin analogs. Prostacyclins are a group of bioactive lipids that play a crucial role in various physiological processes, including vasodilation and inhibition of platelet aggregation. This compound is known for its potent vasodilatory effects and its ability to inhibit platelet aggregation, making it a valuable compound in medical research and therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Carbacyclinsodiumsalt typically involves the chemical modification of prostacyclin analogs. One common method is the hydrogenation of prostacyclin derivatives to introduce a carbacyclic ring structure. This process often requires the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere. The reaction conditions usually involve moderate temperatures and pressures to ensure efficient hydrogenation .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the desired compound. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Carbacyclinsodiumsalt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Carbacyclinsodiumsalt has a wide range of applications in scientific research:

Wirkmechanismus

Carbacyclinsodiumsalt exerts its effects by binding to prostacyclin receptors (IP receptors) on the surface of target cells. This binding activates intracellular signaling pathways, leading to the production of cyclic adenosine monophosphate (cAMP). The increase in cAMP levels results in the relaxation of smooth muscle cells, causing vasodilation. Additionally, the compound inhibits platelet aggregation by preventing the activation of platelet receptors involved in clot formation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Carbacyclinsodiumsalt is unique due to its specific structural modifications that enhance its stability and bioavailability compared to other prostacyclin analogs. Its ability to selectively activate IP receptors and induce potent vasodilatory effects makes it a valuable compound in both research and therapeutic applications .

Eigenschaften

Molekularformel

C21H33NaO4

Molekulargewicht

372.5 g/mol

IUPAC-Name

sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate

InChI

InChI=1S/C21H34O4.Na/c1-2-3-4-8-17(22)10-11-18-19-13-15(7-5-6-9-21(24)25)12-16(19)14-20(18)23;/h7,10-11,16-20,22-23H,2-6,8-9,12-14H2,1H3,(H,24,25);/q;+1/p-1/b11-10+,15-7+;/t16-,17-,18+,19-,20+;/m0./s1

InChI-Schlüssel

BAQJBQGZJKZZCU-AUFSGYDDSA-M

Isomerische SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/C2)O)O.[Na+]

Kanonische SMILES

CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])C2)O)O.[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.